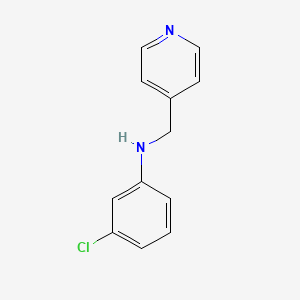

![molecular formula C17H16O4 B5650577 methyl 4-[(3-phenylpropanoyl)oxy]benzoate](/img/structure/B5650577.png)

methyl 4-[(3-phenylpropanoyl)oxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methyl 4-[(3-phenylpropanoyl)oxy]benzoate and related compounds involves complex reactions, such as condensation and diazotization, leading to a variety of structural analogues. For example, Şahin et al. (2015) synthesized (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate through a condensation reaction, characterizing it via spectral analysis and quantum chemical studies (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015). Similarly, Moser, Bertolasi, & Vaughan (2005) described the synthesis of a structurally complex methyl benzoate derivative, highlighting the disorder in its crystal structure and the conjugation within its triazene moieties (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Studies such as those by Holzer et al. (2003) have investigated the molecular structures of methyl benzoate derivatives, employing NMR spectroscopy and single-crystal X-ray analysis to reveal their tautomeric structures and intramolecular hydrogen bonding (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003). Gowda et al. (2007) provided insights into the geometric parameters and molecular packing of 3-methyl-phenyl benzoate, noting the orthogonal orientation of its methylphenyl and benzoyl rings (Gowda, Foro, Babitha, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of methyl 4-[(3-phenylpropanoyl)oxy]benzoate derivatives have been explored through their involvement in various chemical reactions. Singh, Singh, & Singh (1999) detailed the synthesis of 4-arylaminomethylene-2-phenyl-2-oxazolin-5-ones from methyl 3-arylamino-2-benzoylaminopropenoates, highlighting unexpected reaction pathways (Singh, Singh, & Singh, 1999). The synthesis and thermal properties of ferroelectric side-chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers have also been examined, revealing the influence of molecular structure on mesomorphic behavior (Hsiue & Chen, 1995).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and mesomorphic behavior, are crucial for understanding their potential applications. Vani (1983) discussed the crystal and molecular structure of a compound exhibiting reentrant nematic phase, providing insight into its mesomorphic properties (Vani, 1983).

Chemical Properties Analysis

Research on the chemical properties of methyl 4-[(3-phenylpropanoyl)oxy]benzoate derivatives focuses on their reactivity and interactions. For instance, Casimir, Guichard, & Briand (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate as an efficient reagent for N-phthaloylation, demonstrating its utility in organic synthesis (Casimir, Guichard, & Briand, 2002).

properties

IUPAC Name |

methyl 4-(3-phenylpropanoyloxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-17(19)14-8-10-15(11-9-14)21-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVUJNJSSOEFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-phenylpropanoyloxy)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)

![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)

![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)

![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)

![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)

![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)

![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)

![N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)

![ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate](/img/structure/B5650582.png)